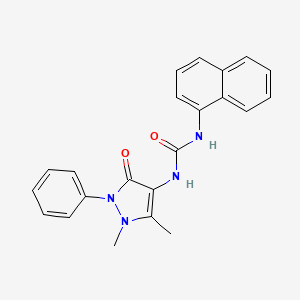![molecular formula C17H13BrN2OS B11992569 4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)
4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a thiazole ring
Preparation Methods
The synthesis of 4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzaldehyde and thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparison with Similar Compounds
4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(4-bromophenyl)thiazole: Similar in structure but lacks the methoxyphenyl group.
4-(4-methoxyphenyl)thiazole: Similar in structure but lacks the bromophenyl group.
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine: Similar in structure but has a chlorophenyl group instead of a bromophenyl group.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrN2OS |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C17H13BrN2OS/c1-21-15-8-2-12(3-9-15)10-19-17-20-16(11-22-17)13-4-6-14(18)7-5-13/h2-11H,1H3/b19-10+ |
InChI Key |
MIWHFTYXTMKSQA-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11992490.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992499.png)


![ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11992506.png)
![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)

![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)
![4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11992542.png)


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

